rac-Mono-(4-methyloctanyl)-phthalate
Description
Chemical Structure and Nomenclature
The molecular formula of rac-Mono-(4-methyloctanyl)-phthalate is C₁₇H₂₄O₄ , with a molecular weight of 292.4 g/mol. Its IUPAC name is 2-(4-methyloctoxycarbonyl)benzoic acid , reflecting:
- A benzoic acid backbone substituted at the 2-position
- A 4-methyloctyl ester group attached via an ether linkage.
The SMILES notation (CCCCC(C)CCCOC(=O)C1=CC=CC=C1C(=O)O) highlights the branched 4-methyloctyl chain and phthalate core. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1346154-85-5 |
| PubChem CID | 131668171 |
| Synonymous Names | 2-(((4-methyloctyl)oxy)carbonyl)benzoic acid |
Isomerism and Stereochemistry
This compound exists as a racemic modification , containing equal proportions of (R) and (S) enantiomers. The stereogenic center resides at the 4-methyl carbon of the octyl chain, leading to:
- Enantiomeric pairs with identical physical properties but opposing optical activities
- Non-superimposable mirror-image configurations that influence biological interactions.
Racemization mechanisms for such compounds include:
- Thermal interconversion via temporary bond cleavage at the stereocenter.
- Walden inversion during nucleophilic substitution reactions.
Resolution techniques for isolating enantiomers include chiral chromatography and enzymatic biotransformation, though industrial-scale separation remains challenging.
Relationship to Di-isononyl Phthalate Esters (DINPs)
This compound is structurally analogous to DINP metabolites , particularly mono-(4-methyl-7-hydroxyoctyl)phthalate and mono-(4-methyl-7-carboxyheptyl)phthalate . Key connections include:
- Metabolic Origin : Hepatic esterases hydrolyze DINP (C₉-rich phthalate mixtures) to monoester derivatives like this compound.
- Structural Similarity : Both compounds share the 4-methyloctyl side chain, though DINP contains two ester groups versus one in the monoester.
DINP compositions linked to this compound include:
| DINP CAS Number | Side Chain Composition | |
|---|---|---|
| 68515-48-0 | 5–20% 4-methyloctanol | |
| 28553-12-0 | 35–40% 4-methyloctanol |
Historical Context and Discovery
The compound emerged from mid-20th-century efforts to study phthalate metabolism and stereochemistry:
- 1950s–1970s : Development of DINP plasticizers prompted investigations into their biodegradation pathways.
- 2011 : First synthetic protocols for this compound were published, enabling its use as an analytical standard in environmental monitoring.
- 2016 : Advanced LC-MS methods identified it as a biomarker for DINP exposure in human urine.
Properties
CAS No. |
1346154-85-5 |
|---|---|
Molecular Formula |
C17H24O4 |
Molecular Weight |
292.375 |
IUPAC Name |
2-(4-methyloctoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C17H24O4/c1-3-4-8-13(2)9-7-12-21-17(20)15-11-6-5-10-14(15)16(18)19/h5-6,10-11,13H,3-4,7-9,12H2,1-2H3,(H,18,19) |
InChI Key |
XEYQNGJVRAQJAW-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CCCOC(=O)C1=CC=CC=C1C(=O)O |
Synonyms |
1-(4-Methyloctyl) Ester 1,2-Benzenedicarboxylic Acid; 2-(((4-Methyloctyl)oxy)carbonyl)benzoic |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences in Substituents and Branching
- rac-Mono-(4-methyloctanyl)-phthalate: Hypothetically, the 4-methyloctanyl group introduces steric hindrance and lipophilicity due to its branched alkyl chain.
- Mono-Methyl phthalate: Contains a simple methyl ester group, resulting in lower molecular weight (180.15 g/mol) and higher polarity compared to branched derivatives .
- 4-Methylphthalic acid : Features a methyl group directly attached to the aromatic ring, altering electronic properties (e.g., acidity) rather than ester chain dynamics .
Structured comparison of substituent effects is critical for predicting solubility, bioavailability, and metabolic pathways. For instance, branched chains (as in the target compound) may reduce enzymatic hydrolysis rates compared to linear esters like mono-Methyl phthalate .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS RN | Melting Point (°C) |
|---|---|---|---|---|
| Mono-Methyl phthalate | C₉H₈O₄ | 180.15 | 4376-18-5 | 81–86 |
| 4-Methylphthalic acid | C₉H₈O₄ | 180.15 | Not provided | Not reported |
| This compound* | C₁₉H₂₈O₄ | ~320.4 (estimated) | Not available | Not available |
*Data for this compound is extrapolated due to absence in sources.
Key observations:
- Mono-Methyl phthalate has a well-defined melting point (81–86°C), typical of small, crystalline phthalate esters .
- 4-Methylphthalic acid lacks ester functionality, favoring higher acidity but reduced volatility.
Limitations of Available Evidence
Key gaps include:
Preparation Methods
Acid Catalysts
Sulfuric acid remains the most common catalyst due to its efficacy in protonating the anhydride carbonyl group, enhancing electrophilicity. However, alternatives like p-toluenesulfonic acid (pTSA) or ion-exchange resins reduce side reactions (e.g., sulfonation).
Solvent-Free Systems
Modern protocols emphasize solvent-free conditions to improve atom economy and reduce waste. The patent CN104072371A highlights that excess alcohol can act as both reactant and water-removal agent, shifting equilibrium toward ester formation. For monoesters, however, alcohol must be carefully titrated to prevent over-esterification.
Deuterated Variants
This compound-D4, a deuterated analog, requires isotopic labeling at the benzoic acid moiety. This is achieved by substituting hydrogen with deuterium during synthesis, often via deuterated solvents (e.g., D₂O) or reagents.
Purification and Isolation
Neutralization and Washing
Post-reaction, residual acid is neutralized with alkaline solutions (e.g., 4–6% sodium bicarbonate). Aqueous washing removes unreacted alcohol and salts, with phase separation expedited by density differences.
Distillation and Decolorization
Vacuum distillation (80–140°C, >620 mmHg) removes traces of alcohol. Activated carbon (0.2–1 wt%) is then added for decolorization, followed by filtration to yield high-purity product.
Analytical Validation
Quality control involves:
-
GC-MS : Verifying monoester purity and detecting diester contaminants.
Industrial Scalability Challenges
Reaction Kinetics
Monoester synthesis is kinetically challenging due to competing diester formation. Continuous flow reactors with real-time monitoring could improve yield by maintaining strict stoichiometric ratios.
Catalyst Recycling
Heterogeneous catalysts (e.g., zeolites) offer reusability but require optimization for monoester selectivity.
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